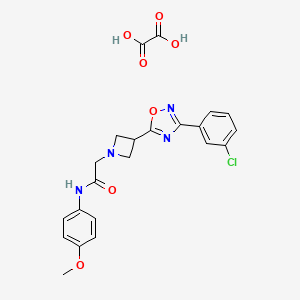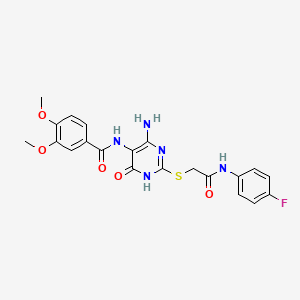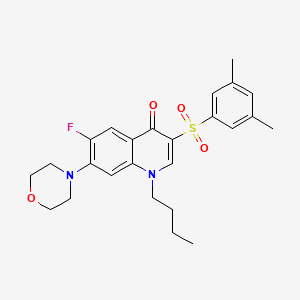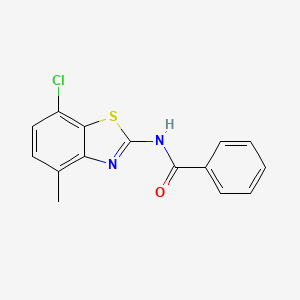![molecular formula C15H16N4O B2982877 (E)-3-Phenyl-1-[3-(triazol-1-ylmethyl)azetidin-1-yl]prop-2-en-1-one CAS No. 2321331-77-3](/img/structure/B2982877.png)
(E)-3-Phenyl-1-[3-(triazol-1-ylmethyl)azetidin-1-yl]prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “(E)-3-Phenyl-1-[3-(triazol-1-ylmethyl)azetidin-1-yl]prop-2-en-1-one” is a complex organic molecule that contains several functional groups, including a phenyl group, a triazole ring, an azetidine ring, and a prop-2-en-1-one group . Compounds with these functional groups are often synthesized for their potential biological activities .
Synthesis Analysis
While the specific synthesis process for this compound is not available, similar compounds are often synthesized through a Cu (I) catalyzed [3+2] dipolar cycloaddition . This process involves reacting a terminal alkyne with an azide to form a triazole ring .Wissenschaftliche Forschungsanwendungen
Antifungal Applications
Imidazole derivatives, including triazole-containing compounds, have been shown to be effective against fungal infections. For instance, they have demonstrated strong efficacy against Aspergillus fumigatus , the causative agent of pulmonary aspergillosis . This suggests that our compound could potentially be developed for treating fungal diseases, leveraging its imidazole core for therapeutic effect.
Anticancer Activity
Compounds with an imidazole ring have been synthesized and evaluated for anticancer activity against various cell lines . The triazole moiety, in particular, has been linked to antiproliferative properties, indicating that derivatives like our compound could be explored for their potential to inhibit cancer cell growth.
Antimicrobial Potency
The triazole ring is known for its ability to bind with a variety of enzymes and receptors in biological systems, displaying a wide range of biological activities. This includes antimicrobial properties, where triazole derivatives have been used to combat drug-resistant pathogens . Our compound could be investigated for its efficacy against resistant bacterial strains.
Antiviral Uses
Triazole derivatives have been studied for their antiviral activities, including the inhibition of replication of viruses such as influenza A and herpes simplex virus . This opens up research avenues for our compound to be used in the development of new antiviral drugs.
Anti-inflammatory and Analgesic Effects
The triazole nucleus is present in drugs that exhibit anti-inflammatory and analgesic effects. This suggests that our compound could be researched for its potential use in treating inflammatory conditions and as a pain reliever .
Antiepileptic Properties
Some triazole-containing drugs have been developed to treat epilepsy. Given the structural similarity, there is a possibility that our compound could be synthesized and tested for antiepileptic properties, providing a new option for seizure management .
Antihypertensive Applications
Triazole derivatives have also found use in managing hypertension. The compound could be explored for its potential to act as an antihypertensive agent, contributing to the treatment of high blood pressure .
Antidiabetic Potential
The presence of a triazole ring in antidiabetic drugs suggests that our compound could be investigated for its ability to regulate blood sugar levels, offering a novel approach to diabetes treatment .
Wirkmechanismus
Target of Action
Imidazole-containing compounds, which include 1,3-diazole derivatives, have been reported to exhibit a broad range of biological activities . These activities suggest that the compound may interact with multiple targets, including enzymes, receptors, and other proteins involved in various cellular processes.
Mode of Action
It’s known that imidazole derivatives can interact with their targets in several ways, such as inhibiting enzyme activity, modulating receptor function, or disrupting cellular structures . The specific interactions depend on the compound’s chemical structure and the nature of the target.
Biochemical Pathways
Given the wide range of biological activities exhibited by imidazole derivatives , it’s plausible that this compound could affect multiple pathways. These could include pathways related to inflammation, tumor growth, diabetes, allergies, and various infections.
Pharmacokinetics
Imidazole is known to be highly soluble in water and other polar solvents , which could influence its absorption and distribution in the body.
Result of Action
Imidazole derivatives have been reported to exhibit a variety of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . These activities suggest that the compound could have diverse effects at the molecular and cellular levels.
Eigenschaften
IUPAC Name |
(E)-3-phenyl-1-[3-(triazol-1-ylmethyl)azetidin-1-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O/c20-15(7-6-13-4-2-1-3-5-13)18-10-14(11-18)12-19-9-8-16-17-19/h1-9,14H,10-12H2/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNMJOXDTDWYDQG-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C=CC2=CC=CC=C2)CN3C=CN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(CN1C(=O)/C=C/C2=CC=CC=C2)CN3C=CN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-bromo-2-chloro-N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)benzamide](/img/structure/B2982795.png)
![Methyl 1-[2-(2-chlorophenoxy)acetyl]indole-3-carboxylate](/img/structure/B2982796.png)
![2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-mesitylacetamide](/img/structure/B2982797.png)


![2-{[2-chloro-5-(hydroxymethyl)phenyl]amino}-N-(1-cyanocycloheptyl)acetamide](/img/structure/B2982800.png)


![N-(5-(2-thia-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)thiazol-2-yl)acetamide](/img/structure/B2982808.png)



![2-amino-1-(4-fluoro-3-nitrophenyl)-N-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2982815.png)
